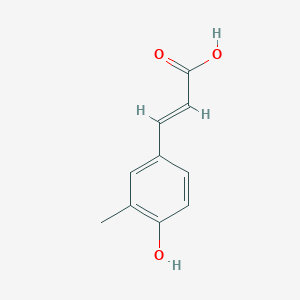

4-Hydroxy-3-methylcinnamic acid

Vue d'ensemble

Description

4-Hydroxy-3-methylcinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is characterized by a phenylpropanoid structure with a hydroxyl group at the fourth position and a methyl group at the third position on the cinnamic acid backbone. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylcinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde is condensed with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically requires heating to facilitate the formation of the cinnamic acid derivative.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to optimize the reaction conditions and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-3-methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The double bond in the cinnamic acid structure can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones or carboxylic acids.

Reduction: Saturated cinnamic acid derivatives.

Substitution: Ethers or esters of this compound.

Applications De Recherche Scientifique

4-Hydroxy-3-methylcinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various pharmaceuticals.

Mécanisme D'action

The mechanism by which 4-Hydroxy-3-methylcinnamic acid exerts its effects involves interactions with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Anti-inflammatory Activity: It can modulate the expression of inflammatory cytokines and enzymes, reducing inflammation.

Comparaison Avec Des Composés Similaires

4-Hydroxy-3-methylcinnamic acid is similar to other hydroxycinnamic acids such as:

Cinnamic Acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

p-Coumaric Acid: Has a hydroxyl group at the fourth position but lacks the methyl group.

Ferulic Acid: Contains both hydroxyl and methoxy groups, providing different chemical properties and biological activities.

Caffeic Acid: Contains two hydroxyl groups, leading to enhanced antioxidant activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGWMNZWLGXONC-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.